[(1r)-1-Aminoethyl]phosphonic acid
Overview
Description
[(1r)-1-Aminoethyl]phosphonic acid is an organophosphorus compound characterized by the presence of a carbon-phosphorus bond. This compound is known for its stability and bioactivity, making it a valuable substance in various scientific and industrial applications. It appears as a colorless crystalline solid and is highly soluble in water .
Mechanism of Action
Target of Action
The primary target of [(1r)-1-Aminoethyl]phosphonic acid, also known as fosfomycin, is the enzyme MurA, which plays a crucial role in the biosynthesis of peptidoglycan in both Gram-positive and Gram-negative bacteria . Peptidoglycan is a major component of the bacterial cell wall, and its synthesis is essential for bacterial growth and survival .
Mode of Action
Fosfomycin inhibits the initial step in peptidoglycan biosynthesis by blocking the enzyme MurA . Structurally, fosfomycin is a phosphoenolpyruvate analog and contains a phosphonic group and an epoxide ring . The epoxide ring is chemically reactive, which contributes to the compound’s antibacterial activity .
Biochemical Pathways
By inhibiting MurA, fosfomycin disrupts the biosynthesis of peptidoglycan, leading to the weakening of the bacterial cell wall and eventually bacterial cell death . This mechanism of action is unique to fosfomycin and is different from that of other classes of antibiotics .
Pharmacokinetics
Fosfomycin, a related compound, is known for its ease of administration as a single oral dose and its desirable safety profile .
Result of Action
The result of fosfomycin’s action is the effective treatment of bacterial infections, particularly uncomplicated urinary tract infections . Despite being FDA approved only for urinary tract infections, fosfomycin has a broad spectrum of activity and is active against both gram-positive and gram-negative bacteria . There is growing interest in exploring the usefulness of fosfomycin for indications beyond the treatment of UTIs .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. It’s worth noting that the effectiveness of fosfomycin has been demonstrated in the clinical setting, suggesting that it is stable and effective under physiological conditions .
Biochemical Analysis
Biochemical Properties
[(1r)-1-Aminoethyl]phosphonic acid serves as an attractive substitute for amino carboxylic acids in biological systems. It exhibits interesting and useful properties as a peptide analog, antiviral agent, hapten for the generation of catalytic antibodies, enzyme inhibitor, potent antibiotic, herbicide, and pesticide . The compound interacts with various enzymes and proteins, including those involved in peptide synthesis and degradation. For instance, it can inhibit enzymes such as renin, which plays a crucial role in blood pressure regulation . The nature of these interactions often involves the binding of this compound to the active sites of enzymes, thereby inhibiting their activity.
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It influences cell function by interfering with cell signaling pathways, gene expression, and cellular metabolism . For example, the compound can inhibit the activity of certain kinases, which are essential for signal transduction pathways. This inhibition can lead to altered gene expression and changes in cellular metabolism, ultimately affecting cell growth and proliferation.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression . The compound binds to the active sites of enzymes, forming stable complexes that prevent the enzymes from catalyzing their respective reactions. This inhibition can lead to a cascade of effects, including altered metabolic pathways and changes in gene expression. Additionally, this compound can act as a competitive inhibitor, competing with natural substrates for binding to enzyme active sites.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation . The compound is generally stable under standard laboratory conditions, but its activity may decrease over extended periods due to gradual degradation. Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained inhibition of enzyme activity and prolonged changes in gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . At low doses, the compound can effectively inhibit target enzymes without causing significant adverse effects. At high doses, this compound can exhibit toxic effects, including damage to vital organs and disruption of normal physiological processes. Threshold effects have been observed, where a certain dosage is required to achieve the desired biochemical effects without causing toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its incorporation into biological systems . The compound can mimic the phosphates and carboxylates of biological molecules, potentially inhibiting metabolic enzymes and altering metabolic flux. For example, this compound can inhibit enzymes involved in the synthesis of amino acids and nucleotides, leading to changes in metabolite levels.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate the localization and accumulation of the compound in specific cellular compartments. The transport and distribution of this compound can influence its activity and effectiveness, as well as its potential toxicity.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . For instance, the compound may be directed to the mitochondria, where it can affect mitochondrial function and energy production. The localization of this compound within cells can have significant implications for its biochemical activity and overall effects on cellular function.
Preparation Methods
Synthetic Routes and Reaction Conditions: [(1r)-1-Aminoethyl]phosphonic acid can be synthesized through the reaction of propylenediamine with phosphine trichloride. This reaction typically occurs under controlled conditions to ensure the desired product is obtained .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using similar methods to those in laboratory settings but optimized for efficiency and yield. The reaction conditions are carefully monitored to maintain product quality and consistency .
Chemical Reactions Analysis
Types of Reactions: [(1r)-1-Aminoethyl]phosphonic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reagents.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphonic acid derivatives, while reduction may produce various phosphine compounds .
Scientific Research Applications
[(1r)-1-Aminoethyl]phosphonic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organophosphorus compounds.
Biology: Serves as a model compound for studying enzyme interactions and metabolic pathways involving phosphorus-containing compounds.
Medicine: Investigated for its potential as an antiviral agent, enzyme inhibitor, and antibiotic.
Industry: Utilized in water treatment, agriculture, and as a metal corrosion inhibitor
Comparison with Similar Compounds
Phosphonic Acid: Similar in structure but lacks the aminoethyl group.
Phosphoric Acid: Contains a phosphorus-oxygen bond instead of a phosphorus-carbon bond.
Phosphinic Acid: Features a different oxidation state of phosphorus
Uniqueness: [(1r)-1-Aminoethyl]phosphonic acid is unique due to its stable carbon-phosphorus bond and the presence of an aminoethyl group, which imparts specific chemical and biological properties. This makes it distinct from other phosphorus-containing compounds and valuable for specialized applications .
Properties
IUPAC Name |
[(1R)-1-aminoethyl]phosphonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H8NO3P/c1-2(3)7(4,5)6/h2H,3H2,1H3,(H2,4,5,6)/t2-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIQSKEDQPSEGAU-UWTATZPHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(N)P(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](N)P(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H8NO3P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10976121 | |
Record name | (1-Aminoethyl)phosphonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10976121 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60687-36-7 | |
Record name | (R)-(-)-(1-Aminoethyl)phosphonic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=60687-36-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Aminoethylphosphonic acid, (R)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060687367 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (1-Aminoethyl)phosphonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10976121 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (R)-(-)-1-Aminoethylphosphonic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-AMINOETHYLPHOSPHONIC ACID, (R)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FF820GN7Q4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.